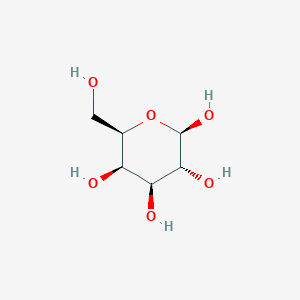![molecular formula C10H15NO3 B118590 [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate CAS No. 61865-50-7](/img/structure/B118590.png)
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate, also known as 4-Acetamidocyclopent-2-en-1-ylmethyl acetate, is an organic compound commonly used in laboratory experiments. It is a colorless liquid with a pungent odor, and is a derivative of cyclopentanone. This compound has been studied extensively in recent years due to its potential applications in various scientific fields.
Scientific Research Applications
Methanogenic Pathways
- Quantification of Methanogenic Pathways : Research on methanogenic pathways involving acetate (the methyl group) highlights the use of stable carbon isotopic signatures to study methanogenesis. This process is critical for understanding how methane is produced from acetate and H2/CO2 in various environments, which has implications for bioenergy production and carbon cycle studies (Conrad, 2005).
Advanced Oxidation Processes
- Degradation of Pharmaceuticals : Advanced oxidation processes (AOPs) are used to treat acetaminophen, highlighting the relevance of acetate derivatives in environmental remediation. This research offers insights into the degradation pathways and the formation of by-products, important for water treatment and pollution control (Qutob et al., 2022).
Biodiesel Production
- Interesterification of Different Feedstocks : The use of methyl acetate for biodiesel production through interesterification represents an application of acetate esters. This process, which aims to address the environmental issues associated with excess glycerol production, underscores the compound's potential in renewable energy technologies (Esan et al., 2021).
PET Imaging in Clinical Applications
- (11)C-acetate PET Imaging : The clinical applications of (11)C-acetate in positron emission tomography (PET) scanning for studying myocardial oxygen metabolism and oncology illustrate the diagnostic potential of acetate derivatives. This usage points to the importance of such compounds in medical imaging and cancer research (Grassi et al., 2012).
properties
IUPAC Name |
[(1S,4R)-4-acetamidocyclopent-2-en-1-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12)/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVGPCPCBFRPHQ-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C=C1)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](C=C1)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446412 |
Source


|
| Record name | [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate | |
CAS RN |
61865-50-7 |
Source


|
| Record name | [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)







![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B118525.png)




